molecular formula C18H24O2 B13733316 17-Hydroxyestra-4,6-dien-3-one

17-Hydroxyestra-4,6-dien-3-one

Cat. No.: B13733316
M. Wt: 272.4 g/mol
InChI Key: HFLHHQWDPZNOPI-GXEDQJNUSA-N
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Description

17-Hydroxyestra-4,6-dien-3-one is a synthetic steroid compound known for its anabolic-androgenic properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 17-Hydroxyestra-4,6-dien-3-one involves several steps, starting from basic steroid precursors. One common method includes the oxidation of estra-4,6-dien-3-one followed by hydroxylation at the 17th position. The reaction conditions typically involve the use of strong oxidizing agents and specific catalysts to ensure the desired stereochemistry .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as chromatography for purification and high-pressure reactors to control reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 17-Hydroxyestra-4,6-dien-3-one undergoes various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms.

    Reduction: Formation of reduced derivatives.

    Substitution: Introduction of different functional groups at specific positions.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents like potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Substitution: Various halogenating agents and catalysts.

Major Products: The major products formed from these reactions include hydroxylated derivatives, reduced steroids, and substituted steroids with altered functional groups .

Scientific Research Applications

17-Hydroxyestra-4,6-dien-3-one has been extensively studied for its applications in:

    Chemistry: Used as a precursor for synthesizing other complex steroids.

    Biology: Investigated for its effects on cellular processes and hormone regulation.

    Medicine: Potential therapeutic applications in hormone replacement therapy and muscle wasting conditions.

    Industry: Utilized in the production of performance-enhancing supplements.

Mechanism of Action

The mechanism of action of 17-Hydroxyestra-4,6-dien-3-one involves binding to androgen receptors, leading to the activation of specific gene expression pathways. This results in increased protein synthesis and muscle growth. The compound also influences other molecular targets, including enzymes involved in steroid metabolism .

Comparison with Similar Compounds

    Estradiol: A natural estrogen with similar structural features.

    Trenbolone: A synthetic anabolic steroid with potent androgenic effects.

    Dienedione: Another synthetic steroid with a similar diene structure.

Uniqueness: 17-Hydroxyestra-4,6-dien-3-one is unique due to its specific hydroxylation pattern and diene structure, which confer distinct anabolic properties and metabolic stability compared to other steroids .

Properties

Molecular Formula

C18H24O2

Molecular Weight

272.4 g/mol

IUPAC Name

(8R,9S,10R,13S,14S)-17-hydroxy-13-methyl-2,8,9,10,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h2,4,10,13-17,20H,3,5-9H2,1H3/t13-,14+,15+,16-,17?,18-/m0/s1

InChI Key

HFLHHQWDPZNOPI-GXEDQJNUSA-N

Isomeric SMILES

C[C@]12CC[C@@H]3[C@H]4CCC(=O)C=C4C=C[C@H]3[C@@H]1CCC2O

Canonical SMILES

CC12CCC3C4CCC(=O)C=C4C=CC3C1CCC2O

Origin of Product

United States

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